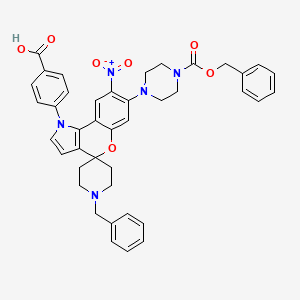

Lin28-IN-1

Description

Properties

Molecular Formula |

C41H39N5O7 |

|---|---|

Molecular Weight |

713.8 g/mol |

IUPAC Name |

4-[1'-benzyl-8-nitro-7-(4-phenylmethoxycarbonylpiperazin-1-yl)spiro[chromeno[4,3-b]pyrrole-4,4'-piperidine]-1-yl]benzoic acid |

InChI |

InChI=1S/C41H39N5O7/c47-39(48)31-11-13-32(14-12-31)45-18-15-34-38(45)33-25-36(46(50)51)35(43-21-23-44(24-22-43)40(49)52-28-30-9-5-2-6-10-30)26-37(33)53-41(34)16-19-42(20-17-41)27-29-7-3-1-4-8-29/h1-15,18,25-26H,16-17,19-24,27-28H2,(H,47,48) |

InChI Key |

VZHJVDDVYODWIC-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC12C3=C(C4=CC(=C(C=C4O2)N5CCN(CC5)C(=O)OCC6=CC=CC=C6)[N+](=O)[O-])N(C=C3)C7=CC=C(C=C7)C(=O)O)CC8=CC=CC=C8 |

Origin of Product |

United States |

Foundational & Exploratory

Targeting the Lin28/let-7 Axis: A Technical Guide to the Mechanism of Action for Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Lin28/let-7 pathway is a critical regulator of cellular differentiation, metabolism, and proliferation, making it a compelling target for therapeutic intervention in a variety of diseases, including cancer. Lin28, an RNA-binding protein with two major paralogs (Lin28A and Lin28B), functions as a master regulator of the biogenesis of the let-7 family of microRNAs (miRNAs). The antagonistic relationship between Lin28 and let-7 forms a bistable switch that governs cell fate decisions. This technical guide provides an in-depth overview of the mechanism of action of Lin28, offering a foundational understanding for the development and evaluation of small molecule inhibitors targeting this pathway.

The Core Mechanism of Lin28 Action

Lin28 exerts its biological effects through two primary, interconnected mechanisms: the inhibition of let-7 miRNA maturation and the direct regulation of mRNA translation.[1]

Inhibition of let-7 microRNA Biogenesis

The most well-characterized function of Lin28 is its suppression of the maturation of the let-7 family of miRNAs.[2] This process occurs through a multi-step mechanism primarily in the cytoplasm (for Lin28A) and nucleus (for Lin28B).[1][2]

-

Binding to pre-let-7: Lin28A binds to the terminal loop of the precursor let-7 (pre-let-7) hairpin.[2] This interaction is mediated by its two RNA-binding domains: a cold-shock domain (CSD) and a C-terminal CCHC-type zinc knuckle domain (ZKD).[1]

-

Recruitment of TUT4/7: Upon binding, Lin28A recruits the terminal uridylyltransferases TUT4 (also known as Zcchc11) and TUT7.[2]

-

Oligouridylation: TUT4/7 adds a short tail of uridine residues to the 3' end of the pre-let-7.[1]

-

Degradation: This oligouridylation marks the pre-let-7 for degradation by the exonuclease DIS3L2, thereby preventing its processing by the Dicer enzyme into mature, functional let-7 miRNA.[1]

Lin28B can also sequester primary let-7 transcripts in the nucleus, inhibiting their initial processing by the Microprocessor complex (Drosha-DGCR8).[2]

Direct Regulation of mRNA Translation

Beyond its role in miRNA biogenesis, Lin28 can directly bind to a subset of mRNAs to enhance their translation.[3][4] This function is also dependent on its RNA-binding domains. Lin28 has been shown to bind to mRNAs of proteins involved in metabolism, growth, and pluripotency, such as those encoding ribosomal proteins and insulin-like growth factor 2 (IGF2).[3][5] One mechanism for this translational enhancement involves the recruitment of RNA helicase A (RHA) to polysomes, which is thought to facilitate the remodeling of ribonucleoprotein particles during translation.[6]

The Lin28 Signaling Pathway

The Lin28/let-7 axis is a central node in a complex signaling network that controls fundamental cellular processes.

Upstream Regulators of Lin28

The expression of Lin28 is tightly controlled by key transcription factors associated with pluripotency and oncogenesis:

-

Pluripotency Factors: In embryonic stem cells (ESCs), the core pluripotency factors Oct4, Sox2, and Nanog directly activate the transcription of Lin28a.[3][4]

-

Oncogenic Factors: The transcription of Lin28b can be activated by the proto-oncogene Myc and the inflammatory signaling molecule NF-κB.[3]

Downstream Effectors of the Lin28/let-7 Axis

Mature let-7 miRNAs act as tumor suppressors by targeting the 3' UTRs of numerous proto-oncogenes for translational repression or mRNA degradation. By inhibiting let-7, Lin28 effectively upregulates these oncogenic pathways:

-

Ras and Myc: Let-7 directly represses the expression of key oncogenes including Ras and Myc.[3]

-

PI3K/mTOR Pathway: The Lin28/let-7 axis regulates components of the insulin-PI3K-mTOR signaling pathway, a central controller of cell growth and metabolism.[3]

-

Hmga2: High mobility group AT-hook 2 (Hmga2), an architectural transcription factor often implicated in cancer, is another prominent target of let-7.[3]

Quantitative Data

The interaction between Lin28 and its RNA targets has been characterized quantitatively, providing a basis for the development of competitive inhibitors.

| Interacting Molecules | Binding Affinity (Kd) | Method | Reference |

| Human Lin28A and let-7g | 54.1 ± 4.2 nM | Fluorescence Anisotropy | [7] |

| Human Lin28A and miR-363 | 16.6 ± 1.9 nM | Fluorescence Anisotropy | [7] |

Experimental Protocols for Inhibitor Characterization

The following are detailed methodologies for key experiments to assess the efficacy and mechanism of a putative Lin28 inhibitor, such as "Lin28-IN-1".

In Vitro Lin28-RNA Binding Assay

Objective: To determine if the inhibitor directly disrupts the interaction between Lin28 and pre-let-7.

Methodology: Fluorescence Polarization/Anisotropy

-

Reagents:

-

Recombinant human Lin28A protein.

-

5'-fluorescein-labeled pre-let-7g RNA oligonucleotide.

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 2 mM MgCl2, 0.5 mM TCEP).

-

Test inhibitor (e.g., this compound) dissolved in DMSO.

-

-

Procedure:

-

Prepare a serial dilution of the test inhibitor in assay buffer.

-

In a 384-well black plate, add a constant concentration of 5'-fluorescein-labeled pre-let-7g (e.g., 10 nM).

-

Add the serially diluted inhibitor to the wells.

-

Add a constant concentration of recombinant Lin28A protein (at its approximate Kd value, e.g., 50 nM).

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure fluorescence polarization using a plate reader with appropriate filters.

-

-

Data Analysis:

-

Calculate the IC50 value, which is the concentration of the inhibitor required to displace 50% of the fluorescently labeled RNA from the protein.

-

Cell-Based let-7 Reporter Assay

Objective: To assess the ability of the inhibitor to restore let-7 activity in cells expressing high levels of Lin28.

Methodology: Luciferase Reporter Assay

-

Reagents:

-

A human cancer cell line with high endogenous Lin28 expression (e.g., PA-1).

-

A dual-luciferase reporter plasmid containing the firefly luciferase gene with a let-7 binding site in its 3' UTR.

-

A control plasmid expressing Renilla luciferase for normalization.

-

Transfection reagent.

-

Test inhibitor.

-

-

Procedure:

-

Co-transfect the cells with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.

-

After 24 hours, treat the cells with a serial dilution of the test inhibitor.

-

Incubate for an additional 24-48 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity. An effective inhibitor will de-repress let-7, leading to decreased firefly luciferase expression and thus a lower normalized luciferase activity.

-

Western Blot Analysis of Downstream Targets

Objective: To confirm that the inhibitor's effect on the Lin28/let-7 axis translates to changes in the protein levels of downstream targets.

Methodology: Immunoblotting

-

Reagents:

-

Lin28-high cancer cell line.

-

Test inhibitor.

-

Lysis buffer.

-

Primary antibodies against Lin28A, Myc, Ras, and a loading control (e.g., β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Treat cells with the test inhibitor at various concentrations for 48-72 hours.

-

Harvest and lyse the cells.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies overnight.

-

Wash and incubate with secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize to the loading control. A successful inhibitor should lead to a dose-dependent decrease in the protein levels of Myc and Ras.

-

Visualizations

Lin28 Signaling Pathway

Caption: The Lin28 signaling pathway, showing upstream activators and downstream targets.

Experimental Workflow for Lin28 Inhibitor Screening

Caption: A workflow for screening and validating inhibitors of the Lin28/let-7 interaction.

Logical Relationship of Lin28's Dual Mechanism

Caption: Lin28's dual mechanism: inhibiting let-7 biogenesis and enhancing mRNA translation.

References

The Function and Therapeutic Potential of Lin28 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lin28 is a highly conserved RNA-binding protein that plays a critical role in a multitude of cellular processes, including developmental timing, stem cell pluripotency, metabolism, and oncogenesis. Its multifaceted functions are primarily executed through two well-defined mechanisms: the post-transcriptional inhibition of the let-7 family of microRNAs and the direct modulation of the translation of a specific subset of messenger RNAs. The aberrant expression of Lin28 is implicated in numerous human cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the function of Lin28, the molecular consequences of its inhibition, and the experimental methodologies used to study its activity, serving as a foundational resource for the development of novel Lin28-targeted therapies.

Core Functions of the Lin28 Protein

Lin28, existing in two paralogs, Lin28A and Lin28B, is a key regulator of gene expression. Its roles are diverse and context-dependent, spanning from early embryonic development to tissue homeostasis and disease.

-

Regulation of Stem Cell Pluripotency and Differentiation: Lin28 is highly expressed in embryonic stem cells (ESCs) and is a key factor in maintaining their self-renewal and undifferentiated state.[1][2] It is one of the four original factors used to reprogram somatic cells into induced pluripotent stem cells (iPSCs), highlighting its central role in pluripotency.[3] Conversely, the downregulation of Lin28 is associated with cellular differentiation.[3]

-

Developmental Timing: First identified in C. elegans, Lin28 is a heterochronic gene, meaning it controls the timing of developmental events, such as the transitions between larval stages.[1] This function is evolutionarily conserved and underscores its importance in orchestrating developmental programs.

-

Metabolism: Lin28 has been shown to regulate glucose metabolism.[3][4] Overexpression of Lin28 can enhance glucose uptake in muscle cells, while its loss can lead to insulin resistance.[3] It directly influences the translation of enzymes involved in glycolysis and other metabolic pathways.[2]

-

Oncogenesis: The re-expression or upregulation of Lin28 is a hallmark of numerous cancers, where it functions as an oncogene.[5] It promotes cancer cell proliferation, metastasis, and resistance to therapy by modulating key cancer-related pathways such as PI3K-AKT-mTOR, Myc, and Ras.[2][5]

Mechanism of Action of Lin28

Lin28 exerts its biological effects through a dual mechanism involving both miRNA and mRNA regulation. This is mediated by its two distinct RNA-binding domains: an N-terminal cold-shock domain (CSD) and a C-terminal zinc knuckle domain (ZKD).[6][7]

Inhibition of Let-7 microRNA Biogenesis

The most well-characterized function of Lin28 is its negative regulation of the let-7 family of miRNAs. Let-7 miRNAs are tumor suppressors that promote cell differentiation by targeting and repressing the translation of oncogenes like Ras, Myc, and Hmga2. Lin28 inhibits the maturation of let-7 at the pre-microRNA (pre-let-7) stage through two primary actions:

-

Steric Hindrance of Dicer Processing: Lin28 binds to the terminal loop of pre-let-7, which sterically hinders the access of the Dicer enzyme, preventing the cleavage of pre-let-7 into mature, functional let-7 miRNA.[8]

-

Recruitment of Terminal Uridylyltransferases (TUTases): Upon binding to pre-let-7, Lin28 recruits TUTases (like TUT4/Zcchc11) that add a poly-uridine tail to the 3' end of the pre-miRNA.[7] This oligouridylation marks the pre-let-7 for degradation by the exonuclease DIS3L2.[7]

By blocking let-7 production, Lin28 effectively de-represses the expression of let-7 target genes, leading to enhanced proliferation and a block in differentiation.

Let-7-Independent Translational Enhancement

Lin28 can also directly bind to a subset of mRNAs to enhance their translation.[1][3][9] This function is independent of its role in let-7 regulation. Lin28 has been shown to associate with polysomes and can recruit RNA helicase A (RHA) to facilitate the translation of target mRNAs, such as Oct4, IGF-2, and those encoding ribosomal proteins and metabolic enzymes.[3][5][9] The proposed mechanism involves Lin28 binding to specific motifs within the mRNA and, through interaction with factors like RHA, remodeling the ribonucleoprotein complex to promote more efficient translation initiation and elongation.[9]

Quantitative Data on Lin28 Interactions

The following tables summarize key quantitative data related to the molecular interactions and functional consequences of Lin28 activity.

| Interaction | Molecule | Affinity (Kd) | Cell/System | Reference |

| Lin28A - RNA Binding | let-7g precursor | 54.1 ± 4.2 nM | In vitro | [6] |

| Lin28A - RNA Binding | miR-363 precursor | 16.6 ± 1.9 nM | In vitro | [6] |

Table 1: Equilibrium Dissociation Constants of Human Lin28A for microRNA Precursors.

| Condition | Target mRNA | Effect on Polysome Association | Cell Type | Reference |

| Lin28 Knockdown (siLin28) | Oct4 | Decrease from 25% to 12.5% | Human PA-1 cells | [9] |

| Lin28 Knockdown (siLin28) | β-actin | Slight decrease (21.5% to ~20%) | Human PA-1 cells | [9] |

Table 2: Effect of Lin28 Knockdown on mRNA Association with Polysomes.

Experimental Protocols

This section details common methodologies for investigating the function of Lin28 and the effects of its inhibition.

Cell Culture and Transfection

-

Cell Lines: Human embryonic kidney (HEK293) and teratocarcinoma (PA-1) cells are commonly used for studying Lin28 function. They are cultured using standard protocols provided by the ATCC.

-

siRNA Transfection: To study the effects of Lin28 loss-of-function, small interfering RNAs (siRNAs) targeting Lin28 can be transfected into cells.

-

Plate cells to achieve 50-70% confluency on the day of transfection.

-

Prepare siRNA-lipid complexes using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's instructions. A typical final siRNA concentration is 20-50 nM.

-

Add the complexes to the cells and incubate for 24-72 hours before harvesting for analysis (e.g., Western blot, qPCR, polysome profiling).

-

Co-Immunoprecipitation (Co-IP)

This protocol is used to verify protein-protein interactions, such as between Lin28 and RNA helicase A (RHA).

-

Cell Lysis: Harvest transfected or untransfected cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Pre-clearing: Incubate the cell lysate with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Centrifuge to pellet the beads and incubate the supernatant (pre-cleared lysate) with an antibody against the protein of interest (e.g., anti-Lin28) overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting partners (e.g., anti-RHA).

Luciferase Reporter Assay for Translational Activity

This assay measures the effect of Lin28 on the translation of a specific mRNA.

-

Construct Preparation: Clone the 5' UTR or other potential Lin28-binding region of a target mRNA upstream of a luciferase reporter gene in a suitable expression vector.

-

Co-transfection: Co-transfect cells with the luciferase reporter plasmid, a control plasmid expressing Renilla luciferase (for normalization), and a plasmid expressing Lin28 (or an empty vector control).

-

Cell Lysis and Measurement: After 24-48 hours, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. An increase in the normalized luciferase activity in the presence of Lin28 indicates enhanced translation of the target mRNA.[9]

Signaling Pathways and Experimental Workflows

Visual representations of key pathways and workflows provide a clearer understanding of the complex roles of Lin28.

Caption: The Lin28/let-7 signaling pathway and point of intervention for a Lin28 inhibitor.

References

- 1. LIN28 - Wikipedia [en.wikipedia.org]

- 2. Lin28: Primal Regulator of Growth and Metabolism in Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.biologists.com [journals.biologists.com]

- 4. LIN‐28 balances longevity and germline stem cell number in Caenorhabditis elegans through let‐7/AKT/DAF‐16 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Comparative analysis of LIN28-RNA binding sites identified at single nucleotide resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

Lin28-IN-1 and let-7 pathway

An In-depth Technical Guide on Lin28-IN-1 and the let-7 Pathway

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Lin28/let-7 pathway is a critical regulator of developmental timing, pluripotency, and oncogenesis. The RNA-binding protein Lin28 functions as a post-transcriptional repressor of the tumor-suppressive let-7 family of microRNAs (miRNAs). This repression is a hallmark of various cancers and contributes to aggressive tumor phenotypes. Small molecule inhibitors, such as this compound, that disrupt the Lin28-let-7 interaction represent a promising therapeutic strategy to restore let-7 activity and suppress oncogenic pathways. This technical guide provides a comprehensive overview of the Lin28/let-7 axis, the mechanism of its inhibition by small molecules, quantitative data for a representative inhibitor, and detailed experimental protocols for its characterization.

The Lin28/let-7 Signaling Pathway

The Lin28/let-7 axis forms a double-negative feedback loop that is crucial for cell fate decisions.[1][2] Lin28, an RNA-binding protein with two paralogs (Lin28A and Lin28B), selectively blocks the biogenesis of the let-7 family of miRNAs.[3][4] Mature let-7 miRNAs, in turn, act as tumor suppressors by targeting and repressing the translation of oncogenic mRNAs, including MYC, KRAS, and HMGA2.[1][5][6] Let-7 also targets Lin28 mRNA, completing the feedback loop.[1][2]

Lin28A and Lin28B inhibit let-7 biogenesis through distinct, yet related, mechanisms:

-

Lin28A: Primarily cytoplasmic, Lin28A binds to the terminal loop of the let-7 precursor miRNA (pre-let-7).[4] This interaction recruits a terminal uridylyltransferase (TUTase), which adds a poly-uridine tail to the pre-let-7.[3] This modification blocks processing by the Dicer enzyme and targets the pre-let-7 for degradation.[1]

-

Lin28B: While also capable of cytoplasmic activity, Lin28B is often localized to the nucleus and nucleolus where it can sequester the primary let-7 transcript (pri-let-7), preventing its initial processing by the Drosha/DGCR8 microprocessor complex.[3][4][7]

In many cancers, Lin28 is aberrantly re-expressed, leading to the suppression of let-7 and the promotion of cell proliferation, metastasis, and therapy resistance.[5][6][8]

Caption: Overview of the Lin28-mediated inhibition of let-7 biogenesis.

This compound: A Small Molecule Inhibitor

Targeting the Lin28-let-7 interaction with small molecules is a compelling therapeutic strategy.[8][9] this compound represents a class of compounds designed to bind directly to Lin28, preventing it from interacting with pre-let-7. These inhibitors often target one of the two key RNA-binding domains of Lin28: the N-terminal cold-shock domain (CSD) or the C-terminal zinc knuckle domain (ZKD).[7][10] By physically occupying the RNA-binding pocket, this compound restores the canonical processing of pre-let-7 by Dicer, leading to an increase in mature let-7 levels and subsequent downregulation of its oncogenic targets.[11][12]

Caption: Logical relationship of this compound action.

Quantitative Data

The efficacy of a Lin28 inhibitor is determined through a series of biochemical and cell-based assays. The following tables summarize representative quantitative data for a potent Lin28 inhibitor.

Table 1: Biochemical and Biophysical Activity

| Assay Type | Target Protein | Ligand | Kd / IC50 | Reference |

| Fluorescence Polarization (FP) | Lin28A | FAM-pre-let-7 | IC50 = ~25 µM | [13] |

| Electrophoretic Mobility Shift Assay (EMSA) | Lin28A/B | 32P-pre-let-7 | Dose-dependent inhibition | [12][14] |

| Isothermal Titration Calorimetry (ITC) | Lin28A | pre-let-7 | Kd = ~54 nM | [15] |

Table 2: Cellular Activity and Downstream Effects

| Assay Type | Cell Line | Effect Measured | Result | Reference |

| RT-qPCR | JAR cells | Mature let-7g levels | Dose-dependent increase | [13] |

| Luciferase Reporter Assay | HEK293T | Lin28-mediated repression | Reversal of repression | [16][17] |

| Western Blot | Various Cancer Cells | KRAS, MYC protein levels | Dose-dependent decrease | [5][6] |

| Cell Viability Assay | IGROV1 | Spheroid Formation | Inhibition of self-renewal | [11] |

Experimental Protocols

Fluorescence Polarization (FP) Assay for Inhibition

This assay measures the disruption of the Lin28-pre-let-7 interaction by a small molecule inhibitor. It relies on the principle that a small, fluorescently labeled RNA (pre-let-7) tumbles rapidly in solution (low polarization), but when bound to the much larger Lin28 protein, it tumbles slowly (high polarization).[18][19] An effective inhibitor will displace the labeled RNA, causing a decrease in polarization.[13]

Materials:

-

Recombinant human Lin28 protein (e.g., Lin28A residues 16-187).

-

5'-fluorescein (FAM)-labeled pre-let-7 RNA oligo.

-

Assay Buffer: 20 mM HEPES, 150 mM NaCl, 500 µM TCEP, pH 7.4.

-

This compound and other test compounds dissolved in DMSO.

-

Black, low-volume 384-well assay plates.

-

Plate reader with fluorescence polarization capabilities.

Protocol:

-

Prepare a serial dilution of this compound in assay buffer containing a constant concentration of DMSO (e.g., 1%).

-

In a 384-well plate, add FAM-labeled pre-let-7 RNA to a final concentration of 2-5 nM.

-

Add the serially diluted inhibitor to the wells.

-

Add the Lin28 protein to a final concentration that yields ~80% of the maximum binding signal (determined from a prior protein titration experiment, typically in the 100-500 nM range).

-

Include controls: (a) RNA only (minimum polarization) and (b) RNA + Protein without inhibitor (maximum polarization).

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

Measure fluorescence polarization (Excitation: 485 nm, Emission: 520 nm).

-

Calculate the percent inhibition for each concentration relative to the controls.

-

Plot percent inhibition versus log[inhibitor] and fit the data using a four-parameter logistic equation to determine the IC50.

Caption: Workflow for a competitive Fluorescence Polarization assay.

Dual-Luciferase Reporter Assay for Cellular Activity

This cell-based assay validates that the inhibitor can enter cells and disrupt the Lin28-let-7 interaction, leading to a functional outcome.[17] A reporter construct is used where a luciferase gene's mRNA has a let-7 binding site in its 3'-UTR. In cells expressing Lin28, let-7 is suppressed, and luciferase expression is high. An effective inhibitor will restore let-7, which then represses the luciferase reporter, leading to a measurable decrease in luminescence.[16][20]

Materials:

-

HEK293T or other suitable cell line.

-

pmirGLO Dual-Luciferase miRNA Target Expression Vector containing a let-7 binding site.

-

Expression plasmid for human Lin28A.

-

Transfection reagent (e.g., Lipofectamine).

-

This compound compound.

-

Dual-Glo Luciferase Assay System.

-

White, opaque 96-well cell culture plates.

-

Luminometer.

Protocol:

-

Seed 1 x 104 HEK293T cells per well in a 96-well plate and incubate overnight.[16]

-

Co-transfect cells with the pmirGLO-let-7-site vector and the Lin28A expression vector using a suitable transfection protocol. A vector without the let-7 site can be used as a control.

-

Allow 16-24 hours for protein expression.

-

Treat the transfected cells with a serial dilution of this compound. Include a vehicle-only (DMSO) control.

-

Incubate for an additional 24-48 hours.

-

Lyse the cells and measure Firefly (experimental) and Renilla (transfection control) luciferase activity sequentially using the Dual-Glo system and a luminometer.

-

Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell number.[21]

-

Plot the normalized luciferase activity against the log[inhibitor] to determine the EC50, the concentration at which the inhibitor restores 50% of let-7's repressive activity.

Caption: Workflow for a dual-luciferase reporter assay.

Western Blot for Downstream Target Engagement

This protocol determines if the restoration of let-7 activity by this compound leads to the intended biological consequence: the decreased expression of an oncogenic let-7 target protein, such as KRAS.[22]

Materials:

-

Cancer cell line with high Lin28 expression (e.g., IGROV1, DUNE).

-

This compound compound.

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE equipment and reagents.

-

PVDF or nitrocellulose membrane.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibodies: anti-KRAS and anti-GAPDH (or other loading control).[23]

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system (e.g., chemiluminescence imager).

Protocol:

-

Culture cancer cells and treat with increasing concentrations of this compound (and a vehicle control) for 48-72 hours.

-

Harvest and lyse the cells.

-

Determine the protein concentration of each lysate.

-

Load equal amounts of protein (e.g., 20-50 µg) per lane on an SDS-PAGE gel and separate by electrophoresis.[22][24]

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the primary anti-KRAS antibody overnight at 4°C.

-

Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane thoroughly, apply ECL substrate, and visualize the protein bands using an imager.

-

Strip or cut the membrane and re-probe with an anti-GAPDH antibody to serve as a loading control.

-

Quantify the band intensities using densitometry software and normalize KRAS levels to the loading control to determine the relative decrease in protein expression.

References

- 1. The LIN28/let-7 Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The LIN28/let-7 Pathway in Cancer [frontiersin.org]

- 3. Regulating Protein–RNA Interactions: Advances in Targeting the LIN28/Let-7 Pathway [mdpi.com]

- 4. How does Lin28 let-7 control development and disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. Oncogenic mechanisms of Lin28 in breast cancer: new functions and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. drugdiscovery.umich.edu [drugdiscovery.umich.edu]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of Novel Lin28 Inhibitors to Suppress Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of small molecule inhibitors of the Lin28-mediated blockage of pre-let-7g processing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 16. Test MicroRNA Target with in vitro Cell Culture Luciferase Assay Protocol - Creative Biogene [creative-biogene.com]

- 17. miRNA Luciferase Reporter Assay - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]

- 18. Fluorescence-based investigations of RNA-small molecule interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Dual luciferase gene reporter assays to study miRNA function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. promegaconnections.com [promegaconnections.com]

- 22. pubcompare.ai [pubcompare.ai]

- 23. K-Ras Antibody | Cell Signaling Technology [cellsignal.com]

- 24. Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Lin28 Cold Shock Domain Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The RNA-binding protein Lin28 and its interaction with the let-7 family of microRNAs represent a critical regulatory axis in developmental biology and a compelling target in oncology. Lin28 acts as a post-transcriptional repressor of let-7 maturation, a microRNA family with well-established tumor-suppressive functions. By inhibiting let-7, Lin28 promotes cellular proliferation, pluripotency, and tumorigenesis. The Lin28 protein contains two key RNA-binding domains: a cold shock domain (CSD) and a zinc knuckle domain (ZKD), both of which are essential for its inhibitory function. This guide provides a comprehensive technical overview of small molecule inhibitors targeting the Lin28-let-7 interaction, with a particular focus on those that engage the cold shock domain. We will delve into the molecular mechanisms of Lin28, detail the experimental protocols for inhibitor identification and characterization, present quantitative data for known inhibitors, and visualize the intricate signaling pathways involved.

The Lin28-let-7 Regulatory Axis: A Key Oncogenic Pathway

The Lin28 protein, comprising two main isoforms, Lin28A and Lin28B, is a highly conserved RNA-binding protein that plays a pivotal role in embryogenesis and tissue development.[1] Its expression is typically high in embryonic stem cells and progressively decreases during differentiation.[2] In a variety of human cancers, Lin28 expression is reactivated, where it functions as an oncogene by inhibiting the biogenesis of the let-7 family of microRNAs.[3]

The let-7 microRNAs are potent tumor suppressors that post-transcriptionally repress a host of oncogenes, including MYC, RAS, and HMGA2.[4] By blocking the maturation of let-7, Lin28 leads to the upregulation of these oncogenic targets, thereby promoting cancer cell proliferation, survival, and metastasis.[5]

The inhibitory action of Lin28 on let-7 biogenesis is a multi-step process involving both of its RNA-binding domains.[4][6] The N-terminal cold shock domain (CSD) and the C-terminal zinc knuckle domain (ZKD) of Lin28 recognize and bind to the terminal loop of the precursor let-7 (pre-let-7).[4][6] This binding event has two major consequences:

-

Steric Hindrance of Dicer Processing: Lin28 binding to pre-let-7 physically blocks the access of the Dicer enzyme, which is essential for the final step of mature let-7 production.[4][7]

-

Recruitment of Terminal Uridylyl Transferases (TUTases): Lin28 recruits TUTases (such as Zcchc11/TUT4) to the 3' end of pre-let-7.[7] The TUTases add a poly-uridine tail to the pre-let-7, which marks it for degradation by the exonuclease DIS3L2.[7]

Given its central role in suppressing a key tumor suppressor pathway, the development of small molecule inhibitors that disrupt the Lin28-let-7 interaction is a promising therapeutic strategy for a range of cancers.

Small Molecule Inhibitors of the Lin28 Cold Shock Domain

The development of small molecules targeting RNA-binding proteins has historically been challenging. However, a number of inhibitors of the Lin28-let-7 interaction have been identified through high-throughput screening and rational design. These inhibitors can be broadly categorized based on their target domain within Lin28. While some compounds target the ZKD, this guide focuses on those that interact with the CSD.

Quantitative Data on Lin28 Inhibitors

The following table summarizes the quantitative data for several reported Lin28 inhibitors, including their target domain and inhibitory concentrations.

| Compound Name | Target Domain | Assay Type | IC50 (µM) | Reference(s) |

| LI71 | Cold Shock Domain (CSD) | Fluorescence Polarization | ~7 | [1][8] |

| Oligouridylation Assay | ~27 | [1][8][9] | ||

| TPEN | Zinc Knuckle Domain (ZKD) | Oligouridylation Assay | Potent inhibitor (destabilizes ZKD) | [10] |

| Aurintricarboxylic acid | Not Specified | Fluorescence Polarization | 1.18 ± 0.23 | [11] |

| 6-hydroxy-dl-DOPA | Not Specified | Fluorescence Polarization | 7.05 ± 0.13 | [11] |

| Reactive Blue 4 | Not Specified | Fluorescence Polarization | 10.75 ± 0.1 | [11] |

| SB/ZW/0065 | Not Specified | Fluorescence Polarization | 4.71 ± 0.16 | [11] |

| KCB3602 | Not Specified | FRET Assay | Potent inhibitor | [5][12] |

| Compound 1632 | Not Specified | FRET Assay | Potent inhibitor | [5][13] |

| Ln7 | Zinc Knuckle Domain (ZKD) | Fluorescence Polarization | ~45 | [14] |

| Ln15 | Zinc Knuckle Domain (ZKD) | Fluorescence Polarization | ~9 | [14] |

| Ln115 | Zinc Knuckle Domain (ZKD) | Fluorescence Polarization | ~21 | [14] |

Experimental Protocols for Inhibitor Characterization

The identification and validation of Lin28 inhibitors rely on a suite of robust biochemical and cell-based assays. This section provides detailed methodologies for key experiments.

Fluorescence Polarization (FP) Assay

Principle: This assay measures the change in the polarization of fluorescently labeled pre-let-7 upon binding to Lin28. Small molecules that disrupt this interaction will cause a decrease in fluorescence polarization.

Detailed Protocol:

-

Reagent Preparation:

-

Binding Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM MgCl₂.

-

Fluorescently Labeled RNA: Synthesize or purchase a pre-let-7 precursor (e.g., tpre-let-7g) with a 5' fluorescein (FAM) label. Resuspend in RNase-free water to a stock concentration of 10 µM.

-

Recombinant Lin28 Protein: Purify recombinant human Lin28 protein. Determine the concentration and store at -80°C.

-

Test Compounds: Dissolve compounds in 100% DMSO to a stock concentration of 10 mM.

-

-

Assay Procedure (384-well plate format):

-

Prepare a master mix of recombinant Lin28 (final concentration, e.g., 300 nM) and FAM-labeled pre-let-7g (final concentration, e.g., 17 nM) in binding buffer.

-

Dispense the master mix into the wells of a black, low-volume 384-well plate.

-

Add test compounds to the sample wells to a final concentration (e.g., 20 µM). Include DMSO-only wells as a negative control.

-

For a positive control, add a high concentration of unlabeled pre-let-7g to compete with the labeled probe.

-

Incubate the plate at room temperature for 20-30 minutes, protected from light.

-

Measure fluorescence polarization using a plate reader equipped with appropriate filters for fluorescein (Excitation: 485 nm, Emission: 535 nm).

-

-

Data Analysis:

-

Calculate the change in millipolarization (mP) units.

-

For dose-response curves, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

In Vitro Dicer Processing Assay

Principle: This assay directly measures the ability of an inhibitor to restore the processing of pre-let-7 by the Dicer enzyme in the presence of Lin28.

Detailed Protocol:

-

Reagent Preparation:

-

Dicer Buffer (1x): 20 mM Tris-HCl (pH 7.5), 75 mM NaCl, 3 mM MgCl₂.

-

Radiolabeled RNA: 5'-end label pre-let-7g with ³²P-ATP using T4 polynucleotide kinase. Purify the labeled RNA.

-

Recombinant Dicer Enzyme: Obtain commercially or purify.

-

Recombinant Lin28 Protein.

-

Test Compounds.

-

-

Assay Procedure:

-

In an RNase-free microfuge tube, pre-incubate the ³²P-labeled pre-let-7g with the test compound (e.g., 20 µM) or DMSO in 1x Dicer buffer at room temperature for 30 minutes.

-

Add recombinant Lin28 protein (e.g., 350 nM) and incubate for an additional 45 minutes at room temperature.

-

Initiate the Dicer cleavage reaction by adding recombinant Dicer (0.1 units).

-

Incubate the reaction at 37°C for 5 minutes.

-

Stop the reaction by adding an equal volume of 2x formamide loading buffer (95% formamide, 18 mM EDTA, 0.025% SDS, xylene cyanol, and bromophenol blue).

-

Resolve the RNA products on a denaturing polyacrylamide gel (e.g., 15%).

-

Visualize the gel using a phosphorimager.

-

-

Data Analysis:

-

Quantify the band intensities for the full-length pre-let-7g and the mature let-7g product using software like ImageQuant™.

-

Calculate the relative Dicer processing efficiency as the intensity of the product band divided by the total intensity (product + substrate).

-

Electrophoretic Mobility Shift Assay (EMSA)

Principle: EMSA detects the formation of a protein-RNA complex based on its slower migration through a non-denaturing gel compared to the free RNA. Inhibitors will reduce the amount of the shifted complex.

Detailed Protocol:

-

Reagent Preparation:

-

Binding Buffer (1x): 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM MgCl₂, 5% glycerol, 0.1 mg/mL BSA, 1 mM DTT.

-

Radiolabeled or Fluorescently Labeled RNA: Prepare a labeled pre-let-7 probe as described for the Dicer assay or using a fluorescent tag.

-

Recombinant Lin28 Protein.

-

Test Compounds.

-

Non-denaturing Polyacrylamide Gel (e.g., 6%).

-

-

Assay Procedure:

-

In a microfuge tube, incubate the labeled pre-let-7 probe with the test compound or DMSO in 1x binding buffer for 30 minutes at room temperature.

-

Add recombinant Lin28 protein (e.g., 300 nM) and incubate for another 30 minutes at room temperature.

-

Add loading dye (without SDS or reducing agents) to the samples.

-

Load the samples onto a pre-run non-denaturing polyacrylamide gel.

-

Run the gel at a constant voltage in a cold room or with a cooling system.

-

Visualize the gel using a phosphorimager or a fluorescence scanner.

-

-

Data Analysis:

-

Quantify the intensity of the bands corresponding to the free probe and the Lin28-RNA complex.

-

Determine the percentage of inhibition by comparing the intensity of the shifted band in the presence and absence of the inhibitor.

-

Signaling Pathways and Visualizations

The Lin28/let-7 axis is embedded in a complex network of cellular signaling pathways that regulate cell fate and proliferation. Understanding these pathways is crucial for the development of targeted therapies.

The Lin28-Mediated Inhibition of let-7 Biogenesis

The following diagram illustrates the core mechanism by which Lin28 inhibits the maturation of let-7 microRNA.

Caption: Lin28-mediated inhibition of let-7 biogenesis.

Downstream Effects of Lin28 Activation

This diagram illustrates the downstream consequences of Lin28-mediated let-7 inhibition, leading to the upregulation of key oncogenes.

Caption: Downstream oncogenic effects of Lin28 activation.

Experimental Workflow for Lin28 Inhibitor Screening

The following workflow outlines the typical process for identifying and validating small molecule inhibitors of Lin28.

Caption: A typical workflow for Lin28 inhibitor discovery.

Conclusion and Future Directions

The Lin28-let-7 axis remains a highly attractive target for anti-cancer drug development. The discovery of small molecules that can effectively and specifically inhibit the function of the Lin28 cold shock domain provides a strong foundation for the development of novel therapeutics. The experimental protocols and data presented in this guide offer a valuable resource for researchers in this field.

Future efforts will likely focus on:

-

Improving inhibitor potency and selectivity: medicinal chemistry efforts to optimize the existing scaffolds are crucial.

-

Structural biology: obtaining crystal structures of inhibitors in complex with the Lin28 CSD will provide invaluable insights for rational drug design.

-

In vivo validation: testing the efficacy of lead compounds in preclinical cancer models is a critical next step.

-

Exploring combination therapies: investigating the synergistic effects of Lin28 inhibitors with existing chemotherapies or targeted agents could lead to more effective treatment strategies.

By continuing to unravel the complexities of the Lin28-let-7 pathway and applying innovative drug discovery approaches, the development of clinically effective Lin28 inhibitors is a tangible goal in the fight against cancer.

References

- 1. Small-Molecule Inhibitors Disrupt let-7 Oligouridylation and Release the Selective Blockade of let-7 Processing by LIN28 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How does Lin28 let-7 control development and disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stepwise assembly of multiple Lin28 proteins on the terminal loop of let-7 miRNA precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular basis for interaction of let-7 microRNAs with Lin28 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Novel Lin28 Inhibitors to Suppress Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulating Protein–RNA Interactions: Advances in Targeting the LIN28/Let-7 Pathway | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. caymanchem.com [caymanchem.com]

- 10. Small-Molecule Inhibitors Disrupt let-7 Oligouridylation and Release the Selective Blockade of let-7 Processing by LIN28 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of small molecule inhibitors of the Lin28-mediated blockage of pre-let-7g processing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Restoring Let-7 microRNA Biogenesis Using a Small-Molecule Inhibitor of the Protein-RNA Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Small-Molecule Inhibitor of Lin28 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Lin28-IN-1: A Technical Guide to its Role in Stem Cell Self-Renewal

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate balance between self-renewal and differentiation in stem cells is governed by a complex network of regulatory molecules. Among these, the RNA-binding protein Lin28 has emerged as a critical player in maintaining pluripotency and promoting self-renewal. Lin28 exerts its influence primarily through the post-transcriptional repression of the let-7 family of microRNAs, which are known to promote differentiation. The dysregulation of the Lin28/let-7 axis has been implicated in various developmental disorders and cancers, making it a compelling target for therapeutic intervention.

This technical guide focuses on Lin28-IN-1, a small molecule inhibitor of the Lin28/let-7 interaction. By disrupting this interaction, this compound promotes the maturation of let-7, thereby inducing the differentiation of stem cells and inhibiting the self-renewal of cancer stem cells. This document provides a comprehensive overview of the mechanism of action of this compound, a summary of its effects on stem cell self-renewal, detailed experimental protocols for its characterization, and visual representations of the relevant signaling pathways and experimental workflows.

Mechanism of Action: The Lin28/let-7 Axis

Lin28 proteins (Lin28A and Lin28B) are highly expressed in embryonic stem cells (ESCs) and have been shown to be key factors in the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs).[1][2] The primary mechanism by which Lin28 maintains pluripotency is through the inhibition of the biogenesis of the let-7 family of microRNAs.[3]

The Lin28/let-7 pathway operates as a bistable switch. In pluripotent stem cells, high levels of Lin28 bind to the terminal loop of let-7 precursors (pre-let-7), preventing their processing by the Dicer enzyme into mature, functional let-7 miRNAs.[3] This blockade of let-7 maturation allows for the continued expression of let-7 target genes, many of which are key regulators of self-renewal and pluripotency, such as c-Myc, Sall4, and even Lin28 itself, creating a positive feedback loop.

Conversely, during differentiation, Lin28 levels decrease, releasing the block on let-7 processing. The resulting increase in mature let-7 levels leads to the repression of its target genes, thereby promoting differentiation and suppressing the self-renewal program.

This compound, with the chemical name N-methyl-N-[3-(3-methyl[4][5][6]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide, functions by directly interfering with the interaction between Lin28 and pre-let-7.[7] This disruption allows for the normal processing of let-7, leading to an increase in mature let-7 levels and a subsequent decrease in the expression of pluripotency-associated genes, ultimately inducing differentiation in stem cells.[7]

Quantitative Data Summary

The following tables summarize the quantitative data available for this compound and related Lin28 inhibitors.

Table 1: In Vitro Efficacy of Lin28 Inhibitors

| Compound | Assay | Target | IC50 | Cell Line | Reference |

| Lin28 1632 (this compound) | Competition ELISA | Lin28/let-7 interaction | 8 µM | - | [7] |

Table 2: Effect of Lin28 Inhibition on Gene Expression in Murine Embryonic Stem Cells (mESCs)

| Treatment | Gene | Fold Change | Method | Reference |

| Lin28 1632 (this compound) | let-7 miRNAs | Increased (dose-dependent) | Not specified | [7] |

| Lin28 1632 (this compound) | Lin28 | Decreased (dose-dependent) | Not specified | [7] |

Table 3: Effect of Lin28 Inhibition on Cancer Cell Self-Renewal

| Cell Line | Assay | Treatment | Effect | Reference |

| 22Rv1, Huh7 | Tumor-sphere formation | Lin28 1632 (this compound) | Decreased formation | [7] |

Experimental Protocols

FRET Assay for Lin28/let-7 Interaction Inhibition

This protocol describes a Fluorescence Resonance Energy Transfer (FRET) assay to quantify the inhibitory effect of this compound on the interaction between Lin28 and let-7 precursor RNA. The assay utilizes a GFP-Lin28 fusion protein as the FRET donor and a black-hole quencher (BHQ)-labeled let-7 RNA as the acceptor.[8]

Materials:

-

Purified GFP-Lin28 fusion protein

-

BHQ-labeled let-7 precursor RNA (e.g., pre-let-7a)

-

This compound (dissolved in DMSO)

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 2 mM DTT)

-

384-well black, flat-bottom plates

-

Plate reader capable of measuring FRET (excitation ~485 nm, emission ~520 nm for GFP)

Procedure:

-

Prepare a dilution series of this compound in Assay Buffer. Also, prepare a vehicle control (DMSO in Assay Buffer).

-

In a 384-well plate, add 10 µL of the diluted this compound or vehicle control to each well.

-

Add 10 µL of GFP-Lin28 solution (final concentration ~10 nM) to each well.

-

Incubate for 15 minutes at room temperature, protected from light.

-

Add 10 µL of BHQ-labeled let-7 RNA solution (final concentration ~20 nM) to each well to initiate the binding reaction.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Measure the fluorescence intensity of GFP at ~520 nm (excitation at ~485 nm).

-

Data Analysis: The FRET efficiency is inversely proportional to the GFP fluorescence. A decrease in FRET (increase in GFP fluorescence) indicates inhibition of the Lin28/let-7 interaction. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Mouse Embryonic Stem Cell (mESC) Differentiation Assay

This protocol outlines the procedure for inducing differentiation of mESCs using this compound and assessing the changes in pluripotency marker expression.

Materials:

-

Mouse embryonic stem cells (e.g., E14tg2a line)

-

mESC culture medium (DMEM, 15% FBS, 1000 U/mL LIF, 0.1 mM NEAA, 2 mM L-glutamine, 0.1 mM 2-mercaptoethanol)

-

Gelatin-coated tissue culture plates

-

This compound (dissolved in DMSO)

-

TRIzol reagent for RNA extraction

-

qRT-PCR reagents and primers for Oct4, Sox2, Nanog, and a housekeeping gene (e.g., Gapdh)

Procedure:

-

Culture mESCs on gelatin-coated plates in mESC medium. Passage cells every 2-3 days to maintain pluripotency.

-

Seed mESCs at a density of 1-2 x 10^5 cells/well in a 6-well plate.

-

After 24 hours, replace the medium with fresh mESC medium containing different concentrations of this compound (e.g., 1, 5, 10, 20 µM) or a vehicle control (DMSO).

-

Culture the cells for 48-72 hours, observing for morphological changes indicative of differentiation (e.g., flattened and spread-out cells).

-

RNA Extraction and qRT-PCR:

-

Lyse the cells directly in the wells using TRIzol reagent.

-

Extract total RNA according to the manufacturer's protocol.

-

Synthesize cDNA from the RNA.

-

Perform qRT-PCR using primers for Oct4, Sox2, Nanog, and the housekeeping gene.

-

-

Data Analysis: Calculate the relative expression levels of the pluripotency markers for each treatment condition, normalized to the housekeeping gene and relative to the vehicle control.

Tumorsphere Formation Assay

This assay is used to assess the self-renewal capacity of cancer stem cells (CSCs) and the effect of this compound on this property.[9]

Materials:

-

Cancer cell lines with known CSC populations (e.g., Huh7, 22Rv1)

-

Serum-free tumorsphere medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)

-

Ultra-low attachment plates (e.g., 96-well or 6-well)

-

This compound (dissolved in DMSO)

-

Trypan blue solution

-

Hemocytometer

Procedure:

-

Culture the cancer cells in their recommended growth medium.

-

Harvest the cells and perform a viable cell count using trypan blue and a hemocytometer.

-

Resuspend the cells in tumorsphere medium at a low density (e.g., 500-1000 cells/mL).

-

Add different concentrations of this compound or a vehicle control to the cell suspension.

-

Plate the cell suspension into ultra-low attachment plates (e.g., 200 µL/well in a 96-well plate).

-

Incubate the plates for 7-14 days without disturbing them.

-

Quantification:

-

Count the number of tumorspheres (spherical, non-adherent colonies) formed in each well under a microscope.

-

The tumorsphere formation efficiency (TFE) can be calculated as: (Number of tumorspheres / Number of cells seeded) x 100%.

-

-

Data Analysis: Compare the number and size of tumorspheres and the TFE between the different treatment groups.

Signaling Pathways and Experimental Workflows

Caption: The Lin28/let-7 signaling pathway in stem cell self-renewal and the point of intervention by this compound.

Caption: Experimental workflow for the FRET-based inhibition assay of the Lin28/let-7 interaction.

Caption: Workflow for inducing mESC differentiation with this compound and analyzing pluripotency marker expression.

References

- 1. LIN28: Regulator of Pluriopotency | Proteintech Group [ptglab.com]

- 2. Tumor Spheroid Formation Assay [sigmaaldrich.com]

- 3. Lin28: Primal Regulator of Growth and Metabolism in Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exogenous LIN28 Is Required for the Maintenance of Self-Renewal and Pluripotency in Presumptive Porcine-Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lin28 Inhibits the Differentiation from Mouse Embryonic Stem Cells to Glial Lineage Cells through Upregulation of Yap1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. ethz.ch [ethz.ch]

- 9. In vitro Tumorsphere Formation Assays - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a New Therapeutic Strategy: A Technical Guide to the Discovery and Development of Lin28 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The RNA-binding protein Lin28 has emerged as a critical regulator of pluripotency, development, and oncogenesis, making it a compelling target for novel therapeutic interventions. This technical guide provides an in-depth overview of the discovery and development of small molecule inhibitors targeting Lin28. We will delve into the core biology of Lin28, the strategic approaches for inhibitor identification, detailed experimental methodologies, and the preclinical validation of lead compounds. This document is intended to serve as a comprehensive resource for researchers and drug development professionals dedicated to advancing the field of cancer therapy and regenerative medicine by targeting RNA-binding proteins.

Introduction: Lin28 as a High-Value Therapeutic Target

Lin28 is a highly conserved RNA-binding protein that plays a pivotal role in developmental timing, stem cell maintenance, and has been implicated in the progression of various cancers.[1][2][3] In vertebrates, two paralogs exist, Lin28A and Lin28B, both of which are highly expressed in embryonic stem cells and certain cancer types.[1][4] The primary mechanism of Lin28's function involves the negative regulation of the let-7 family of microRNAs.[5][6][7] Lin28 binds to the terminal loop of let-7 precursors (pre-let-7), thereby inhibiting their processing into mature, functional miRNAs.[7] This leads to the upregulation of let-7 target genes, many of which are oncogenes such as MYC, RAS, and HMGA2.[7][8] Beyond its canonical role in let-7 regulation, Lin28 can also directly bind to and enhance the translation of a subset of mRNAs, further contributing to its multifaceted role in cellular processes.[6][9][10][11] Given its significant role in promoting cancer cell stemness and therapeutic resistance, the development of small molecule inhibitors that disrupt the Lin28-let-7 interaction represents a promising therapeutic strategy.[5][12][13]

The Lin28/Let-7 Signaling Pathway

The Lin28/Let-7 axis is a critical regulatory circuit in stem cell biology and cancer. In pluripotent stem cells, high levels of Lin28 maintain the undifferentiated state by repressing let-7 biogenesis. Conversely, during differentiation, Lin28 levels decrease, allowing for the maturation of let-7, which in turn promotes cell-cycle exit and differentiation. In cancer, the reactivation of Lin28 expression can drive tumorigenesis by suppressing the tumor-suppressive functions of the let-7 family.

References

- 1. LIN28 - Wikipedia [en.wikipedia.org]

- 2. journals.biologists.com [journals.biologists.com]

- 3. journals.biologists.com [journals.biologists.com]

- 4. journals.biologists.com [journals.biologists.com]

- 5. Discovery of Novel Lin28 Inhibitors to Suppress Cancer Cell Stemness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Lin28: Primal Regulator of Growth and Metabolism in Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lin28 promotes the proliferative capacity of neural progenitor cells in brain development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lin28 enhances de novo fatty acid synthesis to promote cancer progression via SREBP‐1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. embopress.org [embopress.org]

- 11. yanglab.github.io [yanglab.github.io]

- 12. mdpi.com [mdpi.com]

- 13. Targeting Lin28: Insights into Biology and Advances with AI-Driven Drug Development | Serican Journal of Medicine [journals.ku.edu]

Lin28-IN-1: A Chemical Probe for Targeting the Lin28/let-7 Axis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The RNA-binding protein Lin28 and its interaction with the let-7 family of microRNAs represent a critical regulatory axis in developmental biology, stem cell pluripotency, and a variety of human diseases, including cancer. Lin28 acts as a negative regulator of let-7 biogenesis, thereby promoting cellular proliferation and blocking differentiation. The discovery of small molecule inhibitors that can disrupt the Lin28/let-7 interaction has provided powerful tools for studying the biological functions of Lin28 and offers promising therapeutic avenues. This technical guide focuses on Lin28-IN-1, a chemical probe for Lin28, providing a comprehensive overview of its properties, mechanism of action, and experimental applications. While "this compound" is not a universally cited name, it is understood to refer to the compound C1632, also known as N-methyl-N-[3-(3-methyl[1][2][3]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide.[4][5] This guide will primarily focus on C1632 as this compound, and will also discuss other notable Lin28 inhibitors for a broader context.

Lin28 Signaling Pathway

Lin28 exerts its biological effects through both let-7-dependent and -independent mechanisms. The canonical pathway involves the binding of Lin28 to the terminal loop of pri-let-7 and pre-let-7, which blocks their processing by the Microprocessor complex (Drosha-DGCR8) and Dicer, respectively. This inhibition leads to a reduction in mature let-7 levels, resulting in the de-repression of let-7 target oncogenes such as Ras, Myc, and Hmga2. Lin28-mediated regulation also impacts glucose metabolism and cell cycle progression.

References

- 1. Discovery of Novel Lin28 Inhibitors to Suppress Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Lin28 1632 (6068) by Tocris, Part of Bio-Techne [bio-techne.com]

- 4. C1632 | Lin28 inhibitor | Probechem Biochemicals [probechem.com]

- 5. A Small-Molecule Inhibitor of Lin28 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Lin28/let-7 Axis: A Core Regulatory Hub in Development and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Lin28/let-7 axis represents a critical post-transcriptional regulatory circuit that governs a wide array of cellular processes, from developmental timing and stem cell pluripotency to metabolism and oncogenesis.[1][2] This technical guide provides a comprehensive overview of the core components of this axis, their intricate regulatory mechanisms, and the experimental methodologies used to investigate their function. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this pivotal biological system.

Core Components and Regulatory Mechanism

The Lin28/let-7 axis is fundamentally a double-negative feedback loop involving the RNA-binding proteins Lin28A and Lin28B, and the let-7 family of microRNAs (miRNAs).[1][3] In undifferentiated cells, Lin28 proteins are highly expressed and act to suppress the biogenesis of mature let-7 miRNAs.[1][2] Conversely, as cells differentiate, Lin28 expression is downregulated, allowing for the accumulation of mature let-7, which in turn targets Lin28 mRNA for translational repression, thus reinforcing the differentiated state.[3]

Lin28 Proteins: Lin28A and Lin28B are highly related RNA-binding proteins that, despite their sequence similarity, employ distinct mechanisms to inhibit let-7 biogenesis.[4] Both proteins contain a cold-shock domain (CSD) and a C-terminal CCHC-type zinc knuckle domain (ZKD) that are crucial for their interaction with let-7 precursors.[5]

The let-7 miRNA Family: The let-7 family is a highly conserved group of miRNAs that function as tumor suppressors by targeting and repressing the expression of numerous oncogenes, including RAS, MYC, and HMGA2.[6] The biogenesis of let-7 follows the canonical miRNA processing pathway, starting from a primary transcript (pri-let-7) that is cleaved by the Microprocessor complex (Drosha/DGCR8) in the nucleus to produce a precursor hairpin (pre-let-7).[5] This precursor is then exported to the cytoplasm and further processed by the Dicer enzyme to yield the mature, functional let-7 miRNA.[5]

The Mechanism of Lin28-mediated Inhibition

Lin28A and Lin28B interfere with this process at different stages:

-

Lin28A: Predominantly cytoplasmic, Lin28A binds to the terminal loop of pre-let-7 and recruits a terminal uridylyl transferase (TUTase), most notably ZCCHC11 (TUT4), which adds an oligo-U tail to the 3' end of the pre-miRNA.[7][8] This polyuridylation prevents Dicer processing and marks the pre-let-7 for degradation by the exonuclease DIS3L2.[5]

-

Lin28B: Primarily localized to the nucleus, Lin28B sequesters pri-let-7 transcripts, thereby preventing their initial processing by the Drosha/DGCR8 Microprocessor complex in a TUTase-independent manner.[4]

This intricate regulatory network ensures a swift and robust switch between pluripotent and differentiated states and its dysregulation is a hallmark of numerous cancers.[1][6]

Signaling and Regulatory Pathways

The Lin28/let-7 axis is a central node in a complex network of signaling pathways that control cell fate and function. A simplified representation of the core regulatory interactions is depicted below.

Quantitative Data Summary

The interaction between Lin28 and let-7 precursors, and the downstream consequences of this interaction, have been quantified in numerous studies. The following tables summarize key quantitative findings.

Table 1: Lin28-let-7 Binding Affinities

| Interacting Molecules | Apparent Dissociation Constant (Kd) | Experimental Method | Reference |

| Human Lin28A and pre-let-7g | ~0.6 nM | Electrophoretic Mobility Shift Assay (EMSA) | [4] |

| Human Lin28B and pre-let-7g | ~0.5 nM | Electrophoretic Mobility Shift Assay (EMSA) | [4] |

| Human Lin28A and let-7g (29-57) | 54.1 ± 4.2 nM | Fluorescence Anisotropy | [9] |

| Murine Lin28 and preE-let-7d | 0.13–0.26 µM | Electrophoretic Mobility Shift Assay (EMSA) | [1] |

| LIN28 and CSD+ pre-let-7 | 7–16 nM | Electrophoretic Mobility Shift Assay (EMSA) | [10] |

| LIN28 and CSD- pre-let-7 | 13–95 nM | Electrophoretic Mobility Shift Assay (EMSA) | [10] |

Table 2: Changes in let-7 and Target Gene Expression

| Experimental Condition | Target | Fold Change | Cell Line | Reference |

| Lin28A knockdown | Mature let-7 | ~10-fold increase | Igrov | [4] |

| Lin28 knockdown | Mature let-7g | >80% repression reversed | Hela | [2] |

| Lin28 overexpression (Let-7f) | Mature let-7f | 240-fold repression | NIH-3T3 | [7] |

| Lin28 overexpression (Let-7g) | Mature let-7g | 90-fold repression | NIH-3T3 | [7] |

| Lin28 overexpression (Let-7i) | Mature let-7i | 195-fold repression | NIH-3T3 | [7] |

| let-7e overexpression | LIN28 (luciferase reporter) | Significant reduction (p=0.0003) | 2102Ep | [11] |

| let-7e overexpression | MYCN (luciferase reporter) | Significant reduction (p=0.011) | 2102Ep | [11] |

| let-7e overexpression | AURKB (luciferase reporter) | Significant reduction (p<0.0001) | 2102Ep | [11] |

Experimental Protocols

A variety of sophisticated molecular biology techniques are employed to dissect the Lin28/let-7 axis. Below are detailed methodologies for key experiments.

Protocol 1: Lin28 Immunoprecipitation (iCLIP-Seq)

Individual-nucleotide resolution cross-linking and immunoprecipitation (iCLIP) is used to identify the precise RNA binding sites of Lin28.

References

- 1. Detection of MicroRNAs by Northern Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. bartellab.wi.mit.edu [bartellab.wi.mit.edu]

- 4. pubcompare.ai [pubcompare.ai]

- 5. RealTimePCR-Protocol-miRNA-SCALONMC [protocols.io]

- 6. Effective experimental validation of miRNA targets using an improved linker reporter assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. docs.abcam.com [docs.abcam.com]

- 9. pubcompare.ai [pubcompare.ai]

- 10. alamed.ru [alamed.ru]

- 11. A universal TaqMan-based RT-PCR protocol for cost-efficient detection of small noncoding RNA - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Lin28 Inhibition on Oncogene Expression: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The RNA-binding protein Lin28 and its homolog Lin28B are critical regulators of developmental timing and pluripotency.[1][2] In the context of oncology, Lin28 is recognized as a potent oncogene, frequently overexpressed in a variety of human cancers, where its presence is often correlated with advanced disease and poor prognosis.[3][4][5][6] The primary mechanism of Lin28's oncogenic activity is its suppression of the biogenesis of the let-7 family of microRNAs.[1][2][7] Let-7 miRNAs act as tumor suppressors by targeting and downregulating the expression of several key oncogenes, including MYC, RAS, and HMGA2.[1][3][7] By inhibiting let-7, Lin28 effectively de-represses these oncogenes, promoting cellular transformation, proliferation, and the maintenance of a cancer stem cell-like phenotype.[1][4][8]

The Lin28/let-7 pathway has therefore emerged as a compelling target for anti-cancer drug development. Small molecule inhibitors that disrupt the interaction between Lin28 and let-7 precursors can restore let-7 function, leading to the suppression of oncogene expression and a reduction in tumorigenicity. This technical guide provides an in-depth overview of the effects of Lin28 inhibition on oncogene expression, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. While this report centers on the effects of a representative Lin28 inhibitor, herein referred to as "Lin28-IN-1," the data presented is a synthesis from studies on various potent Lin28 inhibitors.

The Lin28/let-7 Signaling Pathway

The interaction between Lin28 and the let-7 family of microRNAs is a critical regulatory axis in both normal development and cancer. The following diagram illustrates the core signaling pathway.

Caption: Lin28/let-7 signaling pathway and the effect of this compound.

Quantitative Effects of Lin28 Inhibition on Gene Expression

Treatment of cancer cells with Lin28 inhibitors leads to a significant upregulation of let-7 miRNA and a subsequent decrease in the expression of its oncogenic targets. The following tables summarize the quantitative data from studies on various Lin28 inhibitors in different cancer cell lines.

Table 1: Effect of Lin28 Inhibitors on let-7d, SOX2, and HMGA2 mRNA Levels in DUNE (Neuroendocrine Prostate Cancer) Cells. [9]

| Compound (20 µM) | Fold Change in let-7d Expression | Percent Decrease in SOX2 mRNA | Percent Decrease in HMGA2 mRNA |

| Ln7 | ~6-8 fold increase | Significant | Significant |

| Ln15 | ~6-8 fold increase | Significant | Significant |

| Ln115 | ~6-8 fold increase | Significant | Significant |

| Li71 (control inhibitor) | ~6-8 fold increase | Significant | Significant |

| Compound 1632 (control) | No significant change | No significant change | No significant change |

Table 2: Effect of Lin28 Inhibitors on let-7, SOX2, and HMGA2 mRNA Levels in IGROV1 (Ovarian Cancer) Cells. [9]

| Compound (20 µM) | Fold Change in let-7 Expression | Percent Decrease in SOX2 mRNA | Percent Decrease in HMGA2 mRNA |

| Ln7 | Significant increase | Significant | Significant |

| Ln15 | ~10-fold increase | Significant | Significant |

| Ln115 | Significant increase | Significant | Significant |

| Li71 (control inhibitor) | Significant increase | Significant | Significant |

| Compound 1632 (control) | Significant increase | Significant | Significant |

Experimental Protocols

The following are representative protocols for key experiments used to assess the effect of Lin28 inhibitors on oncogene expression.

Cell Culture and Treatment

-

Cell Lines: DUNE (neuroendocrine prostate cancer) and IGROV1 (ovarian cancer) cells are commonly used models that express high levels of Lin28B and Lin28A, respectively.[9]

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Inhibitor Treatment: Lin28 inhibitors (e.g., Ln7, Ln15, Ln115) are dissolved in DMSO to create stock solutions. Cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing the Lin28 inhibitor at the desired concentration (e.g., 20 µM) or an equivalent volume of DMSO as a vehicle control. Cells are typically incubated with the inhibitor for 48 hours before harvesting for analysis.[9]

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to quantify the changes in mRNA levels of oncogenes and let-7 miRNA upon treatment with a Lin28 inhibitor.

Caption: Workflow for quantifying gene expression using qRT-PCR.

-

RNA Isolation: Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer.

-

Reverse Transcription: For mRNA analysis, first-strand complementary DNA (cDNA) is synthesized from total RNA using a reverse transcriptase enzyme and oligo(dT) primers. For miRNA analysis, a specific stem-loop primer for the target miRNA (e.g., let-7d) is used for reverse transcription.

-

Quantitative PCR: The qPCR reaction is performed using a qPCR instrument with a SYBR Green-based detection method. The reaction mixture includes cDNA, gene-specific forward and reverse primers for the target genes (e.g., SOX2, HMGA2, and a housekeeping gene like GAPDH), and SYBR Green master mix. The thermal cycling conditions typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalized to the expression of the housekeeping gene.

Protein Extraction and Western Blotting

This protocol is used to assess the changes in protein levels of oncogenes following treatment with a Lin28 inhibitor.

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease inhibitors. The cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the total protein is collected. Protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the target proteins (e.g., SOX2, HMGA2, and a loading control like β-actin) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software and normalized to the loading control.

Conclusion and Future Directions

The inhibition of Lin28 presents a promising therapeutic strategy for a subset of cancers characterized by Lin28 overexpression. Small molecule inhibitors effectively disrupt the Lin28/let-7 axis, leading to the restoration of the tumor-suppressive function of let-7 miRNA and the subsequent downregulation of key oncogenes such as MYC, K-Ras, HMGA2, and SOX2. The quantitative data and experimental methodologies outlined in this guide provide a framework for the continued investigation and development of Lin28-targeted therapies. Future research will likely focus on the development of more potent and specific Lin28 inhibitors, the elucidation of resistance mechanisms, and the identification of patient populations most likely to benefit from this therapeutic approach. The use of robust and standardized experimental protocols will be crucial in advancing our understanding of the clinical potential of targeting the Lin28 oncogene.

References

- 1. mdpi.com [mdpi.com]

- 2. Oncogenic mechanisms of Lin28 in breast cancer: new functions and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. HMGA2 and protein leucine methylation drive pancreatic cancer lineage plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. LIN28A Modulates Splicing and Gene Expression Programs in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of Novel Lin28 Inhibitors to Suppress Cancer Cell Stemness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of Novel Lin28 Inhibitors to Suppress Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]

Lin28-IN-1: A Technical Guide for Cancer Stem Cell Research

For Researchers, Scientists, and Drug Development Professionals

Introduction